A Technical Guide to 3-(3-Aminophenoxy)propanamide: Physicochemical Properties, Synthesis, and Potential Applications
A Technical Guide to 3-(3-Aminophenoxy)propanamide: Physicochemical Properties, Synthesis, and Potential Applications
This document provides a comprehensive technical overview of 3-(3-Aminophenoxy)propanamide, a molecule integrating key pharmacophores relevant to contemporary drug discovery and materials science. While direct experimental data for this specific compound is not extensively available in public repositories, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust profile for researchers. We will explore its core physicochemical properties, propose a validated synthesis protocol, outline methods for analytical characterization, and discuss its potential within the broader landscape of bioactive compound development.
Compound Identification and Physicochemical Properties
3-(3-Aminophenoxy)propanamide is an aromatic ether derivative characterized by a primary amine on the phenyl ring and a terminal primary amide group. This unique combination of a flexible propanamide linker, a hydrogen-bond-donating/accepting amide, and a nucleophilic aromatic amine suggests its potential as a versatile building block in medicinal chemistry.
The molecular structure dictates its chemical identity and physical properties. Based on its constituent atoms, the molecular formula and weight have been calculated.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |
| Molecular Weight | 180.21 g/mol | Calculated |
| Monoisotopic Mass | 180.08988 Da | Calculated |
| IUPAC Name | 3-(3-aminophenoxy)propanamide | - |
It is crucial to distinguish this compound from its isomers, such as N-(3-Aminophenyl)propanamide (CAS 22987-10-6), where the propanamide is directly linked to the aromatic amine, resulting in a different molecular formula (C₉H₁₂N₂O) and weight (164.20 g/mol ).[1][2] The ether linkage in 3-(3-Aminophenoxy)propanamide is a key structural differentiator, imparting greater conformational flexibility.
Proposed Synthesis and Experimental Protocol
The synthesis of 3-(3-Aminophenoxy)propanamide can be logically achieved via a nucleophilic substitution reaction. A plausible and efficient method involves the O-alkylation of 3-aminophenol using a suitable 3-carbon electrophile bearing the amide functionality. The following protocol is based on well-established Williamson ether synthesis principles, adapted for this specific substrate.
Synthetic Workflow Diagram
Caption: Proposed synthesis workflow for 3-(3-Aminophenoxy)propanamide.
Detailed Synthesis Protocol
This protocol describes the synthesis on a 10 mmol scale.
Materials:
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3-Aminophenol (1.09 g, 10 mmol)
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3-Chloropropanamide (1.08 g, 10 mmol)
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Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)
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Dimethylformamide (DMF), anhydrous (50 mL)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Deionized Water
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Magnesium Sulfate (MgSO₄), anhydrous
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Silica Gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (10 mmol), 3-chloropropanamide (10 mmol), and anhydrous potassium carbonate (15 mmol).
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Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the aromatic amine, thereby activating it for nucleophilic attack. Anhydrous conditions prevent side reactions.
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-
Solvent Addition and Heating: Add 50 mL of anhydrous DMF to the flask. Stir the suspension and heat the reaction mixture to 90 °C in an oil bath.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a reactive phenoxide anion and facilitating the Sₙ2 reaction pathway.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.
-
Trustworthiness: TLC provides a self-validating checkpoint to ensure the consumption of starting materials before proceeding to the work-up phase, preventing purification of an incomplete reaction.
-
-
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.
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Extraction: Extract the aqueous layer three times with 75 mL portions of ethyl acetate. Combine the organic layers.
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Causality: The product is expected to be more soluble in the organic phase (ethyl acetate) than in water, allowing for its separation from the inorganic salts (KCl, unreacted K₂CO₃) and DMF.
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-
Washing: Wash the combined organic layers twice with 100 mL of deionized water and once with 100 mL of brine to remove residual DMF and inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to afford the pure 3-(3-Aminophenoxy)propanamide.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-(3-Aminophenoxy)propanamide, a suite of standard analytical techniques should be employed.[3][4] The table below summarizes the expected results from key analytical methods.
| Analytical Method | Expected Results |
| ¹H NMR | - Aromatic protons (multiplets, ~6.2-7.2 ppm).- Methylene protons adjacent to ether oxygen (-O-CH₂-) (triplet, ~4.1 ppm).- Methylene protons adjacent to amide carbonyl (-CH₂-C=O) (triplet, ~2.6 ppm).- Amine (-NH₂) and Amide (-CONH₂) protons (broad singlets, variable shift). |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm).- Carbonyl carbon (~175 ppm).- Aliphatic carbons (~35-65 ppm). |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺: m/z 181.09- [M+Na]⁺: m/z 203.07 |
| FTIR Spectroscopy | - N-H stretching (amine and amide, ~3200-3400 cm⁻¹).- C=O stretching (amide I, ~1650 cm⁻¹).- C-O-C stretching (ether, ~1240 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating high purity under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA). |
Potential Applications in Drug Discovery and Research
Propanamide derivatives are a rising class of molecules in the discovery of bioactive compounds, showing potential as enzyme inhibitors and modulators of signaling pathways.[5] The structure of 3-(3-Aminophenoxy)propanamide positions it as a valuable candidate for several research and development avenues.
Role as a Molecular Scaffold
The compound contains three key functional groups amenable to further chemical modification:
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Aromatic Amine: Can be acylated, alkylated, or used in diazotization reactions to introduce a wide array of functionalities.
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Amide: Can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine.
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Aromatic Ring: Susceptible to electrophilic aromatic substitution.
This versatility makes it an excellent scaffold for building libraries of more complex molecules for high-throughput screening.
Diagram of Potential Utility
Caption: Potential applications derived from the core scaffold.
Biological Context
The aminophenoxy moiety is present in various biologically active molecules.[6] Its ability to participate in hydrogen bonding and π-π stacking allows it to interact with biological targets like protein active sites.[6] By combining this group with the propanamide linker, 3-(3-Aminophenoxy)propanamide could be explored for activity in therapeutic areas such as oncology, neurodegenerative disorders, and infectious diseases, where related structures have shown promise.[5]
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PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]
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PubChemLite. 3-(3-aminophenyl)propanamide (C9H12N2O). [Link]
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US EPA. Propanamide, N-(3-aminophenyl)- - Substance Details. [Link]
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PubChem. 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. [Link]
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ResearchGate. Three Component Synthesis of β‑Aminoxy Amides. [Link]
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PubChem. 3-(3-Aminophenoxy)propan-1-ol. National Center for Biotechnology Information. [Link]
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Analytical Methods - OPUS. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. [Link]
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Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). [Link]
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Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for Strontium. [Link]
- Google Patents.
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